molecular formula C7H5N3O2 B1276999 2-azidobenzoic Acid CAS No. 31162-13-7

2-azidobenzoic Acid

Cat. No. B1276999
CAS RN: 31162-13-7
M. Wt: 163.13 g/mol
InChI Key: JCBWQNLTYXTHBZ-UHFFFAOYSA-N
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Patent
US07144887B2

Procedure details

A solution of sodium nitrite (4.75 g, 0.07 mol) in water (63 mL) was added dropwise to a stirred solution of anthranilic acid (10 g, 0.07 mol) in concentrated HCl (125 mL) and water (125 mL), maintaining the temperature below 5° C. After addition the mixture was stirred for 10 min then rapidly filtered. The solution was transferred to a dropping funnel and added dropwise to a solution of NaN3 (4.2 g, 0.065 mol) and sodium acetate trihydrate (105 g, 0.77 mol) in water (125 mL). After addition the mixture was stirred at 0° C. for 15 min then at room temperature for 35 min. The suspension was filtered and washed with water. The solid was then dissolved in EtOAc, dried (MgSO4) and the solvent evaporated. The title compound (52 g, 49%) was isolated as a cream solid. 1H NMR (360 MHz, CDCl3) δ 7.24–7.29 (2H, m), 7.62 (1H, d of t, J=8.1 and 1.5 Hz), 8.12 (1H, d of d, J=7.7, and 1.6 Hz).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[NH2:8].[N-:15]=[N+:16]=[N-].[Na+].O.O.O.C([O-])(=O)C.[Na+]>O.Cl>[N:8]([C:7]1[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=1[C:5]([OH:14])=[O:13])=[N+:15]=[N-:16] |f:0.1,3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
4.75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
63 mL
Type
solvent
Smiles
O
Name
Quantity
125 mL
Type
solvent
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
105 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
ADDITION
Type
ADDITION
Details
After addition the mixture
FILTRATION
Type
FILTRATION
Details
then rapidly filtered
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a dropping funnel
ADDITION
Type
ADDITION
Details
After addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at room temperature for 35 min
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=[N+]=[N-])C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 490.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.